molecular formula C7H12O3S B12331184 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide

3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide

Cat. No.: B12331184
M. Wt: 176.24 g/mol
InChI Key: DNHACHPXQJNCLO-UHFFFAOYSA-N
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Description

3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide is an organic compound belonging to the class of thiopyrans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a diene with a sulfur-containing reagent under acidic or basic conditions to form the thiopyran ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiopyran ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying sulfur-containing heterocycles and their biological activities.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran: The parent compound without the 3,3-dimethyl and 1,1-dioxide modifications.

    Thiopyran-4-one: A related compound with a ketone group at the 4-position.

    Sulfolane: A fully saturated analog with similar sulfur-containing structure.

Uniqueness

3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide is unique due to its specific structural features, such as the 3,3-dimethyl groups and the sulfone moiety

Properties

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

3,3-dimethyl-1,1-dioxothian-4-one

InChI

InChI=1S/C7H12O3S/c1-7(2)5-11(9,10)4-3-6(7)8/h3-5H2,1-2H3

InChI Key

DNHACHPXQJNCLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CS(=O)(=O)CCC1=O)C

Origin of Product

United States

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